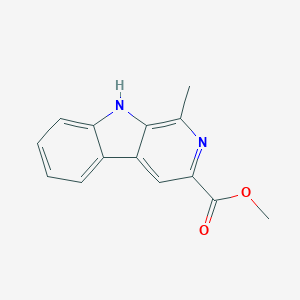
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Overview
Description
9H-Pyrido[3,4-b]indole, 1-methyl-, also known as Norharmane, is a β-carboline derivative composed of indole and pyridine . It is an alkaloid widely present in living organisms and can also be chemically synthesized .
Synthesis Analysis
While specific synthesis methods for “9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester” were not found, related compounds such as Norharmane and other β-carbolines have been synthesized in various studies .Molecular Structure Analysis
The molecular formula of 9H-Pyrido[3,4-b]indole, 1-methyl- is C12H10N2, and its molecular weight is 182.2212 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Pyrido[3,4-b]indole, 1-methyl- include a molecular weight of 182.2212 and a molecular formula of C12H10N2 .Scientific Research Applications
Pharmaceutical Research
This compound is a derivative of β-carboline, which is known for its potential pharmacological activities. It can be used as a scaffold for designing drugs that target central nervous system disorders due to its ability to interact with various neurotransmitter systems .
Material Science
The structural rigidity and planar geometry of methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate make it a candidate for organic semiconductor materials. Its conjugated system could be useful in the development of organic light-emitting diodes (OLEDs) or photovoltaic cells .
Chemical Biology
As a methyl ester of an indole carboxylic acid, this compound can serve as a precursor in the synthesis of complex molecules for chemical biology studies. It can be used to explore the biological pathways of indole derivatives within living organisms .
Analytical Chemistry
Due to its unique spectral properties, this compound can be used as a standard or reference material in chromatography and mass spectrometry for the identification and quantification of similar compounds in complex mixtures .
Neuroscience
Research into neurodegenerative diseases can benefit from this compound’s ability to modulate neurotransmitter systems. It could be used in the study of Parkinson’s and Alzheimer’s diseases as part of a compound library for drug screening .
Cancer Research
Indole derivatives have been studied for their anti-cancer properties. Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate could be investigated for its cytotoxic effects on cancer cells and its mechanism of action in apoptosis .
Agricultural Chemistry
This compound may have applications in the development of new pesticides or herbicides. Its structural analogs have shown biological activity against certain pests and could lead to the synthesis of more effective agrochemicals .
Environmental Science
In environmental science, this compound can be used to study the degradation of indole derivatives in the environment. Understanding its breakdown products and their toxicity can help assess the environmental impact of similar compounds .
Future Directions
properties
IUPAC Name |
methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUJQLOCLVMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168100 | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
CAS RN |
16641-82-0 | |
| Record name | Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16641-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016641820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



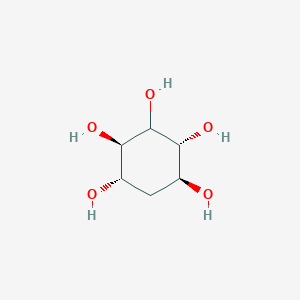
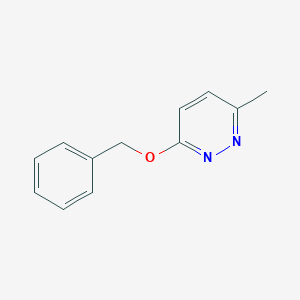





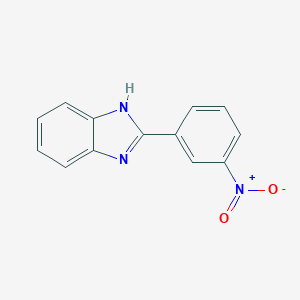
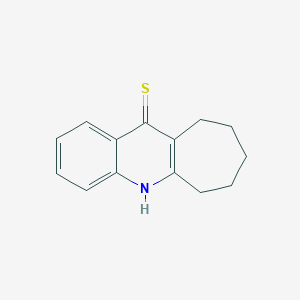


![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

